molecular formula C16H14O2 B177107 1,4-Diphenylbut-2-yne-1,4-diol CAS No. 4482-17-1

1,4-Diphenylbut-2-yne-1,4-diol

Cat. No.: B177107
CAS No.: 4482-17-1
M. Wt: 238.28 g/mol
InChI Key: JYKDEDMACOKPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diphenylbut-2-yne-1,4-diol (DPBD) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPBD is a white crystalline powder with a molecular weight of 246.29 g/mol and a melting point of 170-172°C. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Mechanism of Action

The mechanism of action of 1,4-Diphenylbut-2-yne-1,4-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which plays a role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and migration of cancer cells. Additionally, this compound has been shown to have neuroprotective effects, which could have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

1,4-Diphenylbut-2-yne-1,4-diol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been shown to exhibit a variety of biological activities. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, this compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several potential future directions for research on 1,4-Diphenylbut-2-yne-1,4-diol. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions. Another potential direction is the exploration of this compound's potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

1,4-Diphenylbut-2-yne-1,4-diol can be synthesized through various methods, including the reaction of 1,4-diphenylbut-2-yne with a strong base, such as sodium hydride, in the presence of a solvent. This reaction yields this compound as a white crystalline solid. Other methods of synthesis include the reaction of 1,4-diphenylbut-2-yne with a palladium catalyst and the reaction of 1,4-diphenylbut-2-yne with a copper catalyst.

Scientific Research Applications

1,4-Diphenylbut-2-yne-1,4-diol has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. This compound has also been studied for its anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of metal ions.

Properties

4482-17-1

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1,4-diphenylbut-2-yne-1,4-diol

InChI

InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H

InChI Key

JYKDEDMACOKPEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O

4482-17-1

Origin of Product

United States

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